
1-Bromo-2-methylpropane-d7
Overview
Description
1-Bromo-2-methylpropane-d7, also known as deuterated isobutyl bromide, is a halogenated alkane. It is a derivative of 1-Bromo-2-methylpropane where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane-d7 can be synthesized through the bromination of 2-methylpropane-d7. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from 2-methylpropane-d7, forming a 2-methylpropane-d7 radical. This radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for maintaining the isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropane-d7 primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.
Common Reagents and Conditions:
Substitution Reactions: In nucleophilic substitution reactions, this compound reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3) to form corresponding substituted products. These reactions typically occur under mild conditions.
Elimination Reactions: In elimination reactions, this compound can undergo dehydrohalogenation in the presence of a strong base such as potassium tert-butoxide (KOtBu) to form alkenes like 2-methylpropene-d7.
Major Products Formed:
- Substitution reactions yield products such as 2-methylpropanol-d7, 2-methylpropanenitrile-d7, or 2-methylpropylamine-d7.
- Elimination reactions yield 2-methylpropene-d7.
Scientific Research Applications
1-Bromo-2-methylpropane-d7 is widely used in scientific research due to its deuterium labeling. Its applications include:
NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectroscopy, making it useful for studying reaction mechanisms and molecular structures.
Isotopic Tracing: It is used in isotopic tracing experiments to track the movement and transformation of molecules in chemical and biological systems.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Material Science: It is used in the study of polymerization processes and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylpropane-d7 in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the formation of a carbocation. This carbocation can then undergo nucleophilic attack or elimination, leading to the formation of various products.
Comparison with Similar Compounds
- 1-Bromo-2-methylpropane
- 2-Bromo-2-methylpropane
- 1-Bromo-2,2-dimethylpropane
Comparison: 1-Bromo-2-methylpropane-d7 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and isotopic tracing studies. Compared to its non-deuterated counterpart, 1-Bromo-2-methylpropane, the deuterated version provides additional insights into reaction mechanisms and molecular dynamics. Other similar compounds, such as 2-Bromo-2-methylpropane and 1-Bromo-2,2-dimethylpropane, also undergo similar chemical reactions but lack the isotopic labeling that makes this compound valuable in research applications.
Properties
IUPAC Name |
2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266816 | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344299-41-8 | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)
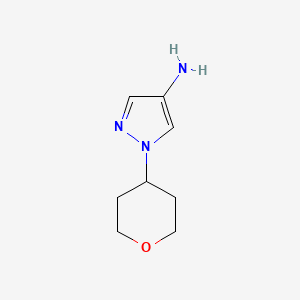
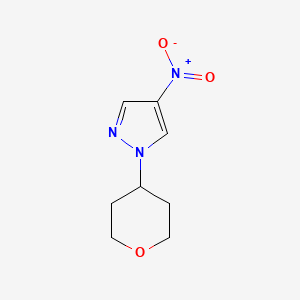


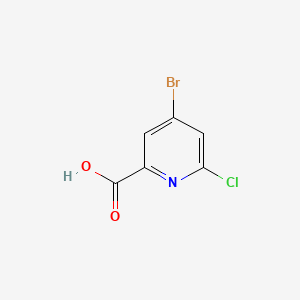

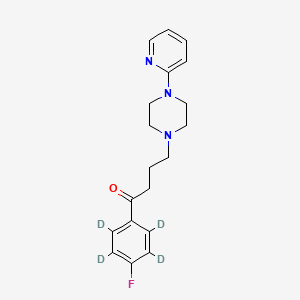

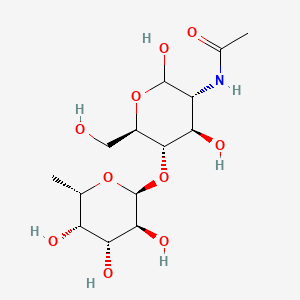
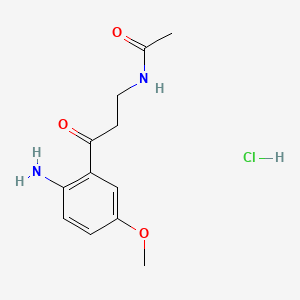
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)
